2-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
The compound 2-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione (hereafter referred to as Compound A) is a benzothiadiazine derivative characterized by a bicyclic core structure (benzene fused to a thiadiazine ring) with two distinct substituents:
- A 4-methoxyphenylmethyl group at position 2.
- A 4-methylphenylmethyl group at position 3.
The methoxy and methyl groups are electron-donating substituents, influencing lipophilicity and membrane interactions .
Properties
Molecular Formula |
C23H22N2O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C23H22N2O4S/c1-17-7-9-18(10-8-17)15-24-21-5-3-4-6-22(21)30(27,28)25(23(24)26)16-19-11-13-20(29-2)14-12-19/h3-14H,15-16H2,1-2H3 |
InChI Key |
APNLNHKIOFZZSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
- Synthetic Routes : One common synthetic route involves the reduction of a Schiff base precursor. For example, the compound can be synthesized via the reduction of a Schiff base formed between 4-methoxybenzaldehyde and 4-methylbenzylamine .
- Reaction Conditions : Sodium borohydride (NaBH4) is often used as the reducing agent.
- Industrial Production : While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production.
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
- Reduction : As mentioned earlier, NaBH4 is commonly employed.
- Substitution : Reactions with nucleophiles (e.g., amines) can lead to substitution products.
- Major Products : These reactions can yield various derivatives, such as substituted benzothiadiazines or related compounds.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and potential anti-cancer applications. Key findings include:
- Anti-inflammatory Effects : The compound has been shown to inhibit the NF-κB signaling pathway, which is crucial for regulating immune responses and inflammation. This inhibition leads to decreased levels of pro-inflammatory cytokines and chemokines in biological models .
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, suggesting therapeutic potential for treating conditions like arthritis and other inflammatory diseases .
Case Studies
Several studies have investigated the biological effects of benzothiadiazine derivatives similar to this compound:
- Study on Inflammation : A study demonstrated that benzothiadiazine derivatives significantly reduced inflammatory markers in both in vitro and in vivo models of arthritis. These findings support the potential use of these compounds in developing anti-inflammatory drugs .
- Cancer Research : Another research project focused on the anti-cancer properties of related benzothiadiazine derivatives showed promising results in inhibiting tumor growth in animal models. This suggests that the compound may have a role in cancer therapeutics .
Applications
The unique properties of this compound make it valuable for several applications:
- Medicinal Chemistry : It is being explored as a potential pharmacophore for drug development targeting inflammatory diseases and cancer. The ability to modulate key signaling pathways makes it a candidate for further pharmacological studies.
- Material Science : The electronic properties of the compound are also being investigated for applications in organic semiconductors and light-emitting diodes (LEDs). Its structural characteristics may contribute to enhanced performance in electronic devices.
Mechanism of Action
- The exact mechanism of action for this specific compound would require further research. its effects could involve interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Membrane Interaction and Lipophilicity
Benzothiadiazines exhibit affinity for phospholipid membranes, influenced by substituent electronic properties. Molecular dynamics (MD) simulations () show:
- Electron-donating groups (e.g., methyl, methoxy in Compound A) increase membrane residence time due to hydrophobic interactions.
- Electron-withdrawing groups (e.g., trifluoromethyl) reduce membrane adhesion but enhance water solubility.
Compound A’s logP ≈ 5.8 (estimated via analogy to Compound B, ) suggests moderate lipophilicity, balancing membrane penetration and aqueous solubility. In contrast, derivatives with polar groups (e.g., carboxylic acids in HCV inhibitors, ) have lower logP (<3) but target enzymatic active sites .
Pharmacological Activity and Target Selectivity
PDE4 and Aldose Reductase Inhibition
- PDE4 Inhibitors : Derivatives with bulky substituents (e.g., 3,5-di-tert-butyl-4-hydroxybenzyl in ) show micromolar activity. Compound A lacks such groups, suggesting lower PDE4 affinity.
- Aldose Reductase Inhibitors : Acetic acid derivatives (e.g., N4-acetic acid in ) achieve IC₅₀ values <1 μM. Compound A’s trione group may mimic carboxylate binding but requires validation .
Antiviral Activity
Benzothiadiazines with carboxylic acid motifs (e.g., HCV-371 in ) inhibit HCV NS5B polymerase via allosteric binding. Compound A’s methoxy/methyl groups likely redirect its activity toward non-viral targets .
Physicochemical and Structural Properties
Table 2: Comparative Physicochemical Data
- Polar Surface Area (PSA) : Compound A’s PSA (~47 Ų) is lower than HCV-371’s (85.3 Ų), correlating with reduced solubility but better membrane permeability .
Biological Activity
The compound 2-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine class of compounds, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structural characteristics, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is . The structure is characterized by the presence of methoxy and methyl groups on phenyl rings, which contribute to its pharmacological properties. The compound's stability is partly attributed to intramolecular hydrogen bonding interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 425.55 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 6 |
Antimicrobial Activity
Recent studies have demonstrated that benzothiadiazine derivatives exhibit significant antimicrobial properties. For instance, a study indicated that the compound showed notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro assays revealed that it induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research has shown that it may protect neuronal cells from oxidative stress-induced damage. This was evidenced by reduced levels of reactive oxygen species (ROS) in treated neuronal cultures .
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of benzothiadiazine exhibited broad-spectrum antimicrobial activity. The compound was synthesized and tested against various pathogens, showing promising results .
- Cancer Cell Line Studies : In a research article focusing on anticancer activity, the compound was evaluated for its cytotoxic effects on multiple cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
- Neuroprotection Research : A recent investigation into neuroprotective agents highlighted this compound's ability to mitigate oxidative stress in neuronal cells, which could have implications for treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
